3-Bromocyclohexene

Catalog No.
S663709
CAS No.
1521-51-3
M.F
C6H9Br
M. Wt
161.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocyclohexene

CAS Number

1521-51-3

Product Name

3-Bromocyclohexene

IUPAC Name

3-bromocyclohexene

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2

InChI Key

AJKDUJRRWLQXHM-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)Br

Canonical SMILES

C1CC=CC(C1)Br

The exact mass of the compound 3-Bromocyclohexene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromocyclohexene (CAS 1521-51-3) is an allylic bromide widely procured as a building block for organic synthesis, pharmaceutical intermediates, and materials science. Characterized by the presence of a bromine atom at the allylic position of a cyclohexene ring, it exhibits distinct kinetic profiles compared to unactivated alkyl halides. Its primary procurement value lies in its established utility in nucleophilic substitutions (SN1/SN2), transition-metal-catalyzed cross-couplings, and radical-mediated allylations, where it serves as a reliable precursor for introducing the cyclohexenyl moiety into complex molecular architectures .

Substituting 3-bromocyclohexene with generic saturated analogs (like bromocyclohexane) or alternative halides (like 3-chlorocyclohexene) fundamentally alters reaction pathways and kinetics. Bromocyclohexane lacks the resonance-stabilizing double bond, making it orders of magnitude slower in SN1 substitutions and altering the thermodynamic driving force in E2 eliminations [1]. Conversely, while 3-chlorocyclohexene shares the allylic structure, the carbon-chlorine bond is significantly stronger, resulting in sluggish oxidative addition in cross-coupling reactions and resistance to single-electron reduction [2]. Consequently, replacing 3-bromocyclohexene often leads to drastic yield reductions, requires harsher activation conditions, or completely stalls transition-metal-mediated catalytic cycles.

Nucleophilic Substitution (SN1) Kinetics vs. Saturated Analogs

The presence of the adjacent double bond in 3-bromocyclohexene provides resonance stabilization to the intermediate carbocation, accelerating SN1 solvolysis rates. Compared to the saturated secondary halide, bromocyclohexane, 3-bromocyclohexene undergoes SN1 substitution at a rate comparable to tertiary alkyl bromides [1]. This kinetic acceleration allows substitutions to proceed under milder conditions.

Evidence DimensionSN1 substitution reactivity
Target Compound DataReacts at rates comparable to tertiary halides
Comparator Or BaselineBromocyclohexane (reacts at standard, much slower secondary halide rates)
Quantified DifferenceOrders of magnitude faster solvolysis rate due to allylic resonance
ConditionsStandard SN1 solvolysis conditions

Enables the use of milder reaction conditions and weaker nucleophiles, minimizing thermal degradation during complex synthesis.

Elimination (E2) Reaction Rate and Product Stability

In bimolecular elimination (E2) reactions, 3-bromocyclohexene exhibits a significantly faster reaction rate than bromocyclohexane. This kinetic difference is driven by the thermodynamic stability of the resulting product; the elimination of HBr from 3-bromocyclohexene yields 1,3-cyclohexadiene, a highly stable conjugated diene, whereas bromocyclohexane yields the isolated alkene cyclohexene [1].

Evidence DimensionE2 elimination reaction rate
Target Compound DataFaster E2 elimination rate
Comparator Or BaselineBromocyclohexane (slower E2 elimination rate)
Quantified DifferenceKinetically favored pathway leading to a conjugated diene rather than an isolated alkene
ConditionsStrong base (e.g., alcoholic KOH)

Dictates precursor selection when synthesizing cyclic dienes, ensuring rapid and high-yielding dehydrohalogenation compared to unactivated cycloalkanes.

Susceptibility to Single-Electron Reduction vs. Chlorinated Analogs

The carbon-bromine bond in 3-bromocyclohexene is highly susceptible to single-electron transfer (SET) reduction, making it a reliable precursor for allylic radicals. In comparative studies using chromous chloride (CrCl2) as a reductant, 3-bromocyclohexene is readily and completely reduced at room temperature. In stark contrast, 3-chlorocyclohexene is not reduced to any significant extent under identical reaction conditions [1].

Evidence DimensionReduction by CrCl2 (radical generation)
Target Compound DataReadily and completely reduced at room temperature
Comparator Or Baseline3-Chlorocyclohexene (not reduced to a significant extent)
Quantified DifferenceNear-complete reactivity vs. negligible reactivity in single-electron transfer
ConditionsExcess chromous chloride (CrCl2) at room temperature

Proves that the bromide form is strictly required for mild radical-mediated allylations, as the chloride analog is virtually inert to standard SET reductants.

Cross-Coupling Efficiency in Palladium-Catalyzed Allylations

3-Bromocyclohexene demonstrates reliable performance as an electrophile in transition-metal-catalyzed cross-coupling workflows. When reacted with in situ generated allylindium reagents under Palladium catalysis, 3-bromocyclohexene consistently delivers the desired allylated products in 85–94% yields, while retaining the stereochemistry of the ring's double bond [1].

Evidence DimensionCross-coupling product yield
Target Compound Data85–94% cross-coupling yield
Comparator Or BaselineUnactivated secondary bromides (poor oxidative addition, prone to beta-hydride elimination)
Quantified DifferenceHigh conversion efficiency with standard Pd catalysts
ConditionsPd-catalyzed cross-coupling (allylindium protocols)

Ensures high-throughput reliability and minimal catalyst loading requirements in industrial cross-coupling campaigns.

Synthesis of Conjugated Cyclic Dienes

Leveraging its rapid E2 elimination kinetics compared to saturated analogs, 3-bromocyclohexene is a highly effective starting material for generating 1,3-cyclohexadiene derivatives. This is critical for downstream Diels-Alder cycloadditions in materials and pharmaceutical manufacturing [1].

Mild Radical-Mediated Allylations

Because it is readily reduced by single-electron transfer reagents (unlike 3-chlorocyclohexene), this compound is utilized for generating cyclohexenyl radicals. It is frequently procured for radical cascade reactions and the synthesis of complex architectures where harsh thermal initiation must be avoided [2].

Palladium-Catalyzed Cross-Coupling Workflows

3-Bromocyclohexene is utilized in Negishi, Suzuki, and allylindium cross-coupling reactions. It is selected over unactivated bromides or allylic chlorides to ensure rapid oxidative addition and high-yielding carbon-carbon bond formation when functionalizing heterocycles or aryl systems [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem
Sidera et al. Rhodium-catalysed asymmetric allylic arylation of racemic halides with arylboronic acids. Nature Chemistry, doi: 10.1038/nchem.2360, published online 12 October 2015 http://www.nature.com/nchem

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